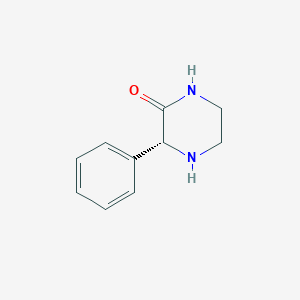

(R)-3-Phenylpiperazin-2-one

描述

The Role of Piperazine (B1678402) Scaffolds as Privileged Structures in Medicinal Chemistry and Organic Synthesis

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural feature bestows upon it a unique set of properties that have led to its classification as a "privileged structure" in medicinal chemistry. bohrium.comresearchgate.net The presence of two nitrogen atoms provides opportunities for hydrogen bonding, which can enhance water solubility and bioavailability of drug candidates. mdpi.com The flexible yet constrained conformation of the piperazine ring allows it to interact favorably with a variety of biological targets. researchgate.net

Piperazine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.net In organic synthesis, the piperazine scaffold serves as a versatile building block, enabling the construction of diverse and complex molecular architectures. bohrium.com The ability to functionalize the nitrogen atoms independently allows for the generation of large libraries of compounds for high-throughput screening. mdpi.com

Importance of Stereochemistry and Enantiopurity in Biologically Active Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. diva-portal.org Many biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with the enantiomers of a chiral drug. researchgate.netmdpi.com Enantiomers are non-superimposable mirror images of each other and can exhibit distinct pharmacological and toxicological profiles. nih.gov

The use of a single, pure enantiomer, known as an enantiopure drug, can offer significant advantages over a racemic mixture (a 1:1 mixture of both enantiomers). researchgate.net Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. mdpi.com The tragic case of thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic, underscores the profound importance of enantiopurity in drug development. rsc.org Consequently, regulatory agencies like the FDA now often require the separate evaluation of each enantiomer of a new chiral drug. researchgate.net

Specific Focus on (R)-3-Phenylpiperazin-2-one as a Key Chiral Building Block

This compound is a specific chiral piperazinone that has garnered attention as a valuable building block in the synthesis of more complex molecules. lookchem.com Its structure combines the key features of a piperazin-2-one (B30754) core with a chiral center at the 3-position, substituted with a phenyl group. This specific configuration makes it a sought-after intermediate in the development of novel therapeutic agents, particularly those targeting the central nervous system. lookchem.com The synthesis of enantiomerically pure this compound is a key area of research, with various catalytic asymmetric methods being developed to achieve high yields and enantioselectivity. dicp.ac.cnrsc.orgacs.org

The strategic use of this compound allows for the introduction of a defined stereocenter into a target molecule, which is crucial for optimizing its interaction with biological receptors. Its utility has been demonstrated in the synthesis of various biologically active compounds, highlighting its role as a cornerstone in the construction of new chemical entities with therapeutic potential. researchgate.netmdpi.com

| Property | Value |

| IUPAC Name | (3R)-3-phenylpiperazin-2-one |

| CAS Number | 1240585-54-9 |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Appearance | / |

| Boiling Point | 397.7±42.0 °C (Predicted) |

| Density | 1.106±0.06 g/cm³ (Predicted) |

| Storage | Keep in dark place, Inert atmosphere, Room temperature |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R)-3-phenylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFFHKBGGZHQAX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 3 Phenylpiperazin 2 One and Chiral Piperazin 2 Ones

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric methods is crucial for accessing single-enantiomer piperazin-2-one (B30754) scaffolds, which are essential for developing effective and safe pharmaceuticals. These approaches can be broadly categorized into asymmetric catalytic strategies and methods utilizing the chiral pool or chiral auxiliaries.

Modern asymmetric catalysis offers powerful tools for the synthesis of chiral piperazin-2-ones, often providing high enantioselectivity and atom economy. acs.org

A notable advancement in the synthesis of chiral piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This method provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and high enantioselectivities. rsc.org The process involves the hydrogenation of the aromatic pyrazin-2-ol precursors, which are tautomers of pyrazinones. dicp.ac.cn

This strategy has been shown to be effective for a variety of 5,6-disubstituted pyrazin-2-ols, converting them into the corresponding piperazin-2-ones in high yields and with enantiomeric excesses (ee) ranging from 84–90%. dicp.ac.cn The reaction conditions typically involve a palladium catalyst, a chiral ligand, an acid co-catalyst, and high-pressure hydrogen gas. dicp.ac.cn The electronic properties and the position of substituents on the aryl rings of the substrate can influence the enantioselectivity of the reaction. dicp.ac.cn A key advantage of this method is its scalability; a gram-scale synthesis has been demonstrated to proceed with high yield (93%) and enantioselectivity (90% ee) without loss of catalytic activity. dicp.ac.cn The resulting chiral piperazin-2-one products can be further converted into chiral piperazines without compromising their optical purity. dicp.ac.cnrsc.org

| Substrate | Substituents | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 1a | 5-Ph, 6-Ph | 93 | 90 | dicp.ac.cn |

| 1c | 5-(4-MeO-Ph), 6-Ph | 94 | 90 | dicp.ac.cn |

| 1d | 5-(4-F-Ph), 6-Ph | 95 | 89 | dicp.ac.cn |

| 1g | 5-(4-CF3-Ph), 6-Ph | 91 | 84 | dicp.ac.cn |

| 1l | 5-(2-Naphthyl), 6-Ph | 95 | 88 | dicp.ac.cn |

Iridium-catalyzed asymmetric hydrogenation represents another versatile strategy for accessing chiral piperazin-2-ones. acs.org This method has been successfully applied to the hydrogenation of unsaturated piperazin-2-ones, affording the desired chiral products with good enantioselectivities. dicp.ac.cnacs.org The use of iridium catalysts provides an alternative to palladium and can be effective for different substrate classes. acs.org This approach is part of a broader toolkit of hydrogenation methods that enable the synthesis of piperazin-2-ones with stereogenic centers at various positions on the heterocyclic ring. acs.org Iridium-based catalysts have also been developed for the synthesis of C-substituted piperazines from imines, demonstrating the utility of iridium in constructing the core piperazine (B1678402) structure under mild conditions. acs.orgnih.gov

A highly efficient, one-pot method for synthesizing C3-substituted piperazin-2-ones has been developed, which involves a sequential Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgnih.govacs.org This telescoped catalytic process begins with commercially available aldehydes and (phenylsulfonyl)acetonitrile. acs.orgresearchgate.net The key stereochemistry-inducing step is the asymmetric epoxidation of the Knoevenagel condensation product, catalyzed by a quinine-derived urea (B33335) organocatalyst. acs.orgthieme-connect.com

The resulting highly enantioenriched 1-phenylsulfonyl-1-cyano epoxides are versatile intermediates. thieme-connect.com The subsequent addition of a 1,2-diamine triggers the DROC cascade, leading to the formation of the piperazin-2-one ring. acs.orgthieme-connect.com This one-pot approach is highly appealing for its operational simplicity and for minimizing waste by avoiding the purification of intermediates. acs.org The methodology provides access to a range of 3-aryl and 3-alkyl piperazin-2-ones in good to high yields (38% to 90%) and with excellent enantioselectivity (up to 99% ee). acs.orgnih.gov

| Aldehyde (ArCHO) | Diamine | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Benzaldehyde | N,N'-dibenzylethylenediamine | 79 | 91 | acs.org |

| 4-Chlorobenzaldehyde | N,N'-dibenzylethylenediamine | 72 | 92 | acs.org |

| 4-Methoxybenzaldehyde | N,N'-dibenzylethylenediamine | 70 | 91 | acs.org |

| 2-Naphthaldehyde | N,N'-dibenzylethylenediamine | 90 | 90 | acs.org |

| Isovaleraldehyde | N,N'-dibenzylethylenediamine | 41 | 99 | acs.org |

Palladium-catalyzed decarboxylative asymmetric allylic alkylation provides an effective route for the synthesis of α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov This method utilizes differentially N-protected piperazin-2-one substrates, which undergo alkylation to generate highly enantioenriched products. nih.govnih.gov The reaction is typically catalyzed by a palladium complex derived from Pd₂(pmdba)₃ and an electron-deficient PHOX ligand. nih.gov

This strategy is tolerant of a variety of substitutions on the nitrogen atoms and at the stereocenter, delivering α-tertiary piperazin-2-ones in good to excellent yields and enantioselectivities. nih.gov The resulting chiral piperazinone products can be subsequently deprotected and reduced to form the corresponding chiral piperazines, which are valuable in medicinal chemistry. nih.govnih.gov

| N(1) Protecting Group | α-Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Cbz | H | 95 | 90 | nih.gov |

| Boc | H | 95 | 91 | nih.gov |

| Benzoyl | H | 95 | 92 | nih.gov |

| Benzoyl | Methyl | 89 | 92 | nih.gov |

| Benzoyl | Benzyl | 85 | 91 | nih.gov |

Before the widespread adoption of asymmetric catalytic methods, the synthesis of chiral piperazin-2-ones predominantly relied on "chiral pool" techniques and the use of chiral auxiliaries. dicp.ac.cnacs.org Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. dicp.ac.cnnih.gov For instance, optically pure amino acids can be efficiently converted into 1,2-diamines, which then serve as key intermediates that undergo annulation to yield the desired enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov A concise, modular synthesis of cis-2,6-disubstituted piperazines from amino acid precursors has also been described. acs.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This approach has been applied to the synthesis of piperazin-2-ones through methods like chiral-auxiliary-promoted alkylations. dicp.ac.cn These classical techniques remain valuable, particularly when a suitable chiral starting material is readily available or when catalytic methods prove challenging for a specific target. acs.org

One-Pot Multicomponent Reactions for Piperazine Scaffold Assembly

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for assembling complex molecular architectures like the piperazine scaffold from three or more starting materials in a single synthetic operation. nih.govnih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly powerful in this regard. nih.govacs.org

A conceptual Ugi four-component reaction (U-4CR) for the synthesis of a 3-substituted piperazin-2-one precursor would involve the condensation of an aldehyde (e.g., benzaldehyde), a chiral amine component (derived from an amino acid like (R)-phenylglycine), an isocyanide, and a carboxylic acid component that contains a masked amino group or a leaving group for subsequent cyclization. The initial Ugi reaction forms a dipeptide-like acyclic intermediate. nih.govresearchgate.net A subsequent deprotection and intramolecular cyclization (an SN2 or aza-Michael addition type reaction) in the same pot can yield the desired piperazin-2-one ring system. nih.govmdpi.commdpi.com Researchers have developed Ugi/de-Boc/cyclization processes to produce enantiomerically pure 3-substituted diketopiperazines in excellent yields (84-94%) in a one-pot fashion. researchgate.net

Another MCR approach involves the use of amphoteric aziridine (B145994) aldehyde dimers, which react with a range of functionalized isocyanides to produce chiral piperazinones with high diastereoselectivity. nih.govacs.org This method leverages the inherent reactivity of the aziridine ring to drive the cyclization, providing an efficient route to diverse and functionally complex piperazinone derivatives. nih.govacs.org The stereochemical outcome of these reactions can be highly dependent on the chirality of the starting materials, such as the amino acid used, controlling the final product's configuration. mdpi.com

Classical and Modern Cyclization Strategies

Cyclization reactions remain a cornerstone for the synthesis of heterocyclic compounds, including piperazin-2-ones. Both classical methods involving pre-formed chiral building blocks and modern catalytic approaches are employed to construct the six-membered ring with high stereocontrol.

Cyclization of Chiral Intermediates with Diamines

A prevalent and reliable strategy for synthesizing chiral piperazin-2-ones involves the cyclization of a chiral intermediate, often derived from a natural amino acid, with a diamine. This "chiral pool" approach leverages the readily available stereochemistry of the starting material to ensure the enantiopurity of the final product. nih.govdicp.ac.cn

For the synthesis of (R)-3-Phenylpiperazin-2-one, a common precursor is (R)-phenylglycine. The amino acid can be converted into a suitable electrophile, such as an α-halo ester or an activated carboxylic acid derivative. Subsequent reaction with ethylenediamine (B42938) or a protected equivalent leads to the formation of the piperazin-2-one ring. For example, a one-pot catalytic process has been developed that involves an asymmetric epoxidation followed by a domino ring-opening cyclization (DROC) with 1,2-ethylenediamine to afford bis-N-protected (R)-piperazin-2-ones with high enantiomeric excess (up to 96% ee). acs.org

Another approach starts with the conversion of an optically pure amino acid into a 1,2-diamine intermediate, which is then cyclized. nih.govnih.gov This method, while sometimes requiring multiple steps, provides a reliable route to orthogonally protected, enantiomerically pure 2-substituted piperazines that can be further modified. rsc.org

Reductive Amination Approaches to Piperazin-2-one Derivatives

Reductive amination is a powerful and versatile method for forming C-N bonds and can be applied to the synthesis of piperazin-2-ones through either intermolecular or intramolecular pathways. An efficient enantioselective reductive amination and amidation cascade reaction has been developed for this purpose. acs.org This method involves the coupling of simple alkyl diamines with α-ketoesters, catalyzed by iridium or rhodium complexes, to afford chiral piperazinone products. acs.org

In an intramolecular approach, a linear precursor containing both a ketone (or aldehyde) and an amine functionality, separated by an appropriate spacer, can be cyclized under reductive conditions. For instance, a precursor derived from an amino acid could be elongated to contain a keto group at the appropriate position. The intramolecular reaction between the existing amine and the new ketone, in the presence of a reducing agent like sodium triacetoxyborohydride, would form the piperazin-2-one ring. nih.gov This strategy has been successfully used to prepare various piperazine derivatives. nih.govnih.gov The stereochemistry at the 3-position is retained from the initial chiral amino acid precursor.

Optimization of Reaction Conditions and Efficiency

The successful synthesis of this compound with high yield and enantiopurity is critically dependent on the careful optimization of reaction parameters. The choice of catalyst, solvent, temperature, and other additives can profoundly impact the reaction's outcome.

Influence of Catalysts, Solvents, and Temperature on Yield and Enantioselectivity

In catalytic asymmetric synthesis, the catalyst system is paramount. For instance, in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones, both the metal precursor and the chiral phosphine (B1218219) ligand are crucial. rsc.orgdicp.ac.cn Studies have shown that ligands like (R)-TolBINAP, when paired with a palladium catalyst and an acid additive like p-toluenesulfonic acid (TsOH·H₂O), can achieve high enantioselectivity (up to 90% ee). dicp.ac.cn

The choice of solvent also plays a significant role. A mixture of dichloromethane (B109758) (DCM) and benzene (B151609) was found to be optimal in the aforementioned hydrogenation, whereas other solvents led to lower yields or selectivities. dicp.ac.cn Similarly, in the asymmetric allylic alkylation to form piperazin-2-ones, electron-deficient PHOX ligands paired with a palladium catalyst were found to be effective, with toluene (B28343) being the preferred solvent. caltech.edu

Temperature is another critical variable. While some multicomponent reactions proceed efficiently at room temperature nih.gov, catalytic reactions often require specific temperature control to maximize enantioselectivity and minimize side reactions. The hydrogenation of pyrazin-2-ols, for example, was optimized at 80 °C under high pressure of hydrogen gas. dicp.ac.cn

| Entry | Ligand | Additive | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (R)-BINAP | None | TFE | <5 | - |

| 2 | (R)-TolBINAP | L-CSA | TFE | 99 | 75 |

| 3 | (R)-TolBINAP | TsOH·H₂O | TFE | 99 | 85 |

| 4 | (R)-TolBINAP | TsOH·H₂O | DCM | 99 | 88 |

| 5 | (R)-TolBINAP | TsOH·H₂O | DCM/Benzene (1:1) | 99 | 90 |

Scalability and Practicality of Synthetic Protocols

For a synthetic method to be truly valuable, it must be scalable and practical for producing larger quantities of the target compound. Several modern protocols for chiral piperazin-2-one synthesis have demonstrated this capability. For example, the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol has been successfully performed on a gram scale, yielding the desired piperazin-2-one product with no loss of yield or enantioselectivity. dicp.ac.cn

Medicinal Chemistry and Biological Activity of Phenylpiperazin 2 One Derivatives

Structure-Activity Relationship (SAR) Studies of Piperazin-2-one (B30754) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of piperazine-2-one derivatives influences their biological activity. researchgate.netnih.gov These studies explore how modifications to the piperazin-2-one scaffold, such as the addition of different substituents, changes in stereochemistry, or alterations to functional groups, can impact the compound's pharmacological properties. researchgate.net By systematically altering the molecule and observing the effects on its interaction with biological targets, researchers can design novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netresearchgate.net

The electronic properties of substituents on the phenyl ring of phenylpiperazin-2-one derivatives play a critical role in their biological activity. The introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG) can significantly alter a molecule's interaction with its biological target. researchgate.netucalgary.ca

Electron-withdrawing groups, such as nitro or halogen atoms, decrease the electron density of the aromatic ring. ucalgary.ca Studies on N-phenylpiperazine derivatives have shown that the position and nature of these substituents are crucial for receptor binding. For instance, in a series of N-phenylpiperazines linked to a coumarin (B35378) ring, the presence of electron-withdrawing substituents on the phenyl ring, particularly at the para position, was found to strongly reduce the binding affinity for both 5-HT(1A) and D(2A) receptors. nih.gov Conversely, the electronic properties of substituents on other parts of the molecule can also influence activity at specific receptors. nih.gov

In the context of anticancer activity, the presence of specific substituents is also determinant. For example, studies on certain arylpiperazine derivatives have demonstrated that compounds bearing chlorine or trifluoromethyl substituents on the benzene (B151609) ring exhibit the most significant cytotoxic activity. mdpi.com In one study of 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety, compounds with two chlorine atoms on the phenyl ring showed the highest cytotoxicity against the MCF7 breast cancer cell line. nih.gov This highlights that the electronic modifications to the phenyl ring are a key factor in modulating the anticancer efficacy of these scaffolds.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity This table is for illustrative purposes and combines findings from multiple studies on phenylpiperazine derivatives.

| Base Scaffold | Phenyl Ring Substituent | Position | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|---|

| N-phenylpiperazine-coumarin | Electron-withdrawing groups | para | 5-HT(1A) / D(2A) Receptors | Strongly reduced binding affinity | nih.gov |

| Arylpiperazine-isatin | Chlorine, Trifluoromethyl | - | Anticancer (various cell lines) | Most potent cytotoxic activity | mdpi.com |

| Phenylpiperazine-1,2-benzothiazine | 3,4-dichloro | - | Anticancer (MCF7 cells) | Preferred for cytotoxic activity | nih.gov |

Increasing the lipophilicity of a compound can enhance its permeability through the lipid bilayers of cell membranes. researchgate.net For example, in the development of piperazine (B1678402) derivatives as potential radioprotective agents, halogen atoms were introduced into the structure specifically to increase the compound's lipophilicity and improve its penetration into cells. nih.gov This strategy is also relevant for antimicrobial activity, where substituents that increase lipophilicity may improve the penetration of the bacterial cell membrane, leading to enhanced efficacy. researchgate.net

However, there is an optimal range for lipophilicity. While some 3,6-diunsaturated 2,5-diketopiperazine derivatives with poor liposolubility showed weak anticancer activities, semi-N-alkylated derivatives with high liposolubility demonstrated good inhibitory activities against cancer cells. mdpi.com This suggests that balancing lipophilicity is key. Highly lipophilic compounds can sometimes exhibit issues such as poor aqueous solubility or non-specific binding. Therefore, medicinal chemists aim to fine-tune the lipophilicity of piperazin-2-one scaffolds to achieve an optimal balance between membrane permeability and favorable pharmacokinetic properties. nih.govnih.gov

Investigation of Therapeutic Potentials and Pharmacological Targets

Research into phenylpiperazin-2-one and related piperazine derivatives has uncovered significant potential for therapeutic applications, particularly in the field of oncology. mdpi.comnih.govnih.gov The versatility of the piperazine scaffold allows for the development of compounds that can interact with various pharmacological targets implicated in cancer progression. mdpi.comnih.gov

The piperazine scaffold is a component of numerous compounds investigated for their anticancer properties. nih.govnih.govnih.gov Derivatives incorporating this structure have demonstrated cytotoxic activity against a range of human cancer cell lines, including those of the breast, lung, cervix, and blood. mdpi.comnih.gov The mechanisms underlying this anticancer activity are diverse and often involve the induction of apoptosis (programmed cell death) and the inhibition of key cellular processes necessary for tumor growth. nih.govnih.gov

Sigma (σ) receptors, which are divided into σ1 and σ2 subtypes, have emerged as important targets in cancer therapy due to their overexpression in various types of tumors, including breast, lung, melanoma, and glioma. nih.govrsc.org Molecules containing piperidine (B6355638) or piperazine substructures have frequently shown high binding affinity for sigma receptors. nih.govrsc.org

The σ1 receptor, in particular, is implicated in regulating cell survival and proliferation pathways. nih.gov Ligands that bind to this receptor can modulate these pathways, leading to cytotoxic effects in cancer cells. Docking studies have identified phenylpiperazine-containing compounds as potential high-affinity ligands for the σ1 receptor. nih.govrsc.org Subsequent in-vitro studies have confirmed that these compounds can be taken up by cancer cells and that this uptake can be reduced in the presence of other known sigma receptor ligands, indicating specificity. rsc.org The link between high sigma receptor affinity and cytotoxicity suggests that designing phenylpiperazin-2-one derivatives to target these receptors is a promising strategy for developing novel anticancer agents. nih.govnih.gov

Table 2: Sigma Receptor Affinity of Representative Piperazine Derivatives Data compiled from various studies to illustrate affinity profiles.

| Compound Class | Specific Compound Example | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |

|---|---|---|---|---|---|

| Benzylpiperidine-derived | Compound 1 | 3.2 | ~106 | 33 | nih.gov |

| Benzylpiperidine-derived | Compound 3 | 8.9 | ~231 | 26 | nih.gov |

| 4-Phenylpiperidine | - | High Affinity | Moderate Affinity | Loss of selectivity vs. piperazine analog | scielo.br |

| 1-Phenylpiperazine | Compound 83 | 149 | - | 87.9-fold σ2 selective | scielo.br |

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription, making them validated targets for anticancer drugs. nih.govnih.gov Topoisomerase II (Topo II) functions by creating transient double-strand breaks in DNA to allow another DNA segment to pass through, thus resolving knots and tangles. embopress.org Drugs that interfere with this process are known as Topo II inhibitors.

One important class of these inhibitors are "Topo II poisons," which stabilize the temporary complex formed between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering cell death. nih.govembopress.org The rational design of new anticancer agents has focused on creating molecules that can act as Topo II inhibitors. Phenylpiperazine derivatives have been specifically designed for this purpose, based on structural similarities to known inhibitors. nih.gov Molecular docking studies have shown that the phenylpiperazine part of these molecules can slide between DNA bases, participating in π-π stacking interactions, while other parts of the molecule can form hydrogen bonds with amino acid residues in the Topo II-DNA complex. nih.gov This mechanism of action positions phenylpiperazin-2-one derivatives as a promising scaffold for the development of new Topo II-targeting anticancer therapies. nih.govnih.gov

Antiviral Activity, Including Anti-HIV-1 and Other Viral Strains

Derivatives of the piperazine and piperazin-2-one core have demonstrated notable potential as antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has shown that compounds incorporating a 2-piperazinone scaffold can exhibit prominent anti-HIV activity. One such phenylalanine derivative containing this moiety was found to be highly potent, with an EC50 value of 0.09 µM, which is about 5.78 times more active than the reference compound PF-74.

The mechanism of action for these compounds varies. Some function as HIV-1 Reverse Transcriptase (RT) inhibitors. A series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed and evaluated for their RT inhibitory activity. nih.gov Among them, compounds 7k and 7m were the most potent, with IC50 values of 14.18 µM and 12.26 µM, respectively. nih.gov

Other derivatives act as CCR5 antagonists, preventing the virus from entering host cells. A study on novel piperazine derivatives identified compound 23h as a CCR5 antagonist with an IC50 of 6.29 µM and a potent anti-HIV-1 inhibitor with an IC50 of 0.44 µM. plos.orgsemanticscholar.org Another compound, 9e , also showed significant CCR5 fusion activity with an IC50 value of 0.64 µM. plos.orgsemanticscholar.org

Beyond HIV-1, phenylpiperazine derivatives have been investigated for activity against other viruses. For influenza A virus (IAV), compound (R)-2c was identified as a potent inhibitor of both IAV H1N1 and oseltamivir-resistant strains, with IC50 values ranging from 0.03 to 0.06 µM. nih.gov Furthermore, the basic piperazine molecule itself has been shown to bind to the hydrophobic pocket of the Chikungunya virus capsid protein and exhibits antiviral activity against the virus, suggesting its potential as a scaffold for developing anti-alphaviral drugs. nih.gov

Table 1: Antiviral Activity of Phenylpiperazin-2-one and Related Derivatives

| Compound/Derivative Class | Virus Target | Mechanism of Action | Activity (IC50/EC50) |

|---|---|---|---|

| Phenylalanine derivative with 2-piperazinone | HIV-1 | Capsid Inhibitor | 0.09 µM (EC50) |

| Compound 7m | HIV-1 | Reverse Transcriptase Inhibitor | 12.26 µM (IC50) nih.gov |

| Compound 7k | HIV-1 | Reverse Transcriptase Inhibitor | 14.18 µM (IC50) nih.gov |

| Compound 23h | HIV-1 | CCR5 Antagonist | 0.44 µM (IC50) plos.orgsemanticscholar.org |

| Compound 9e | HIV-1 | CCR5 Fusion Inhibitor | 0.64 µM (IC50) plos.orgsemanticscholar.org |

Antibacterial and Antifungal Activities

The phenylpiperazine scaffold is a key component in the development of new antimicrobial agents. A series of N-phenylpiperazine derivatives have been synthesized and tested against various bacterial and fungal pathogens, demonstrating a range of efficacy. nih.gov

In terms of antibacterial action, these compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain 1-(4-nitrophenyl)piperazine (B103982) derivatives were evaluated against Staphylococcus aureus and several mycobacterial strains. nih.gov The derivative 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride showed notable activity against Mycobacterium kansasii and Mycobacterium marinum, with Minimum Inhibitory Concentration (MIC) values of 15.0 µM for both. nih.gov Another compound, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride , also displayed activity against M. kansasii with a MIC of 15.4 µM. nih.gov

In the realm of antifungal activity, phenylpiperazine derivatives have shown promise against pathogenic fungi. The compound 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride was identified as having the highest activity against Fusarium avenaceum, with a MIC of 14.2 µM. nih.gov Other studies have focused on derivatives that inhibit virulence factors in fungi like Candida albicans. nih.gov Specifically, (9H-carbazol-4-yl)oxy derivatives were found to strongly suppress hypha and biofilm formation, which are crucial for the pathogen's virulence. nih.gov This anti-virulence approach offers an alternative to direct fungicidal action, potentially reducing the development of resistance. nih.gov

Table 2: Antibacterial and Antifungal Activity of Phenylpiperazine Derivatives

| Compound | Pathogen | Activity Type | MIC (µM) |

|---|---|---|---|

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | Antibacterial | 15.0 nih.gov |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium marinum | Antibacterial | 15.0 nih.gov |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | Antibacterial | 15.4 nih.gov |

Neurotropic and Central Nervous System (CNS) Effects

Derivatives based on the phenylpiperazine structure have been extensively studied for their effects on the central nervous system, showing potential in treating a variety of neurological and psychiatric disorders. silae.it

A significant area of research has been the development of phenylpiperazine-based peptidomimetics as growth hormone (GH) secretagogues. nih.gov These compounds act as agonists for the ghrelin/growth hormone secretagogue receptor (GHSR), stimulating the release of growth hormone from the pituitary gland. nih.govwikipedia.org A novel class of potent, orally active phenylpiperazine-based GH secretagogues was discovered, with the most effective compound, 18 , demonstrating an EC50 of 2.8 nM for releasing GH from rat pituitary cells. nih.gov This potency is comparable to other well-known GH secretagogues like MK-0677. nih.gov The development of such compounds holds promise for treating conditions related to growth hormone deficiency. wikipedia.org

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein involved in modulating various signaling pathways and is a target for treating neurodegenerative diseases, pain, and psychiatric disorders. nih.govmdpi.com Phenylpiperazine derivatives have been identified as potent ligands for this receptor.

A screening of piperidine/piperazine-based compounds led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) , which showed high affinity for the σ1 receptor with a Ki value of 3.2 nM, comparable to the reference compound haloperidol. nih.gov Functional assays confirmed this compound acts as a σ1 receptor agonist. nih.gov In another study, a series of new benzylpiperazinyl derivatives were designed as selective σ1 receptor antagonists for the treatment of pain. nih.gov Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) emerged as the most potent, with a σ1 receptor affinity (Ki) of 1.6 nM and high selectivity over the σ2 receptor. nih.gov

Table 3: Neurotropic and CNS Effects of Phenylpiperazine Derivatives

| Compound | Target | Activity Type | Potency (EC50/Ki) |

|---|---|---|---|

| Compound 18 | GHSR | Growth Hormone Secretagogue | 2.8 nM (EC50) nih.gov |

| Compound 1 | Sigma-1 Receptor | Agonist | 3.2 nM (Ki) nih.gov |

Other Reported Biological Activities (e.g., Antimalarial, Anti-inflammatory)

The therapeutic potential of phenylpiperazine derivatives extends to other significant areas, including antiparasitic and anti-inflammatory applications.

In the fight against malaria, aryl-piperazine derivatives have shown activity against both chloroquine-sensitive and resistant strains of the Plasmodium falciparum parasite. researchgate.net Research into piperazine-tethered thiazole (B1198619) compounds identified a hit compound, 2291-61 , with an antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain, highlighting the potential of this chemical class in developing new antimalarials. mdpi.com Additionally, in silico studies have suggested that piperazine derivatives could target the Plasmodium plasmepsin II enzyme. nih.gov However, a series of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives synthesized based on this hypothesis did not show efficacy against Plasmodium. nih.gov

Phenylpiperazine derivatives have also been successfully developed as anti-inflammatory agents. A series of compounds featuring a 1-((2,3-dihydrobenzo[b] nih.govbiomedpharmajournal.orgdioxin-6-yl)methyl)-4-substituted-phenylpiperazine moiety were found to be new and selective ligands for the cyclooxygenase-2 (COX-2) enzyme. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov Compound 3k from this series exhibited the best anti-inflammatory activity and computational docking studies confirmed its interaction with key residues in the active site of COX-2. nih.gov Another study on N-phenyl piperazine derivatives also confirmed their anti-inflammatory potential in a dose-dependent manner. biomedpharmajournal.org

Computational and Theoretical Investigations of R 3 Phenylpiperazin 2 One and Analogs

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mechanisms of (R)-3-phenylpiperazin-2-one and its analogs with various biological targets, thereby guiding the design of new therapeutic agents.

Molecular docking studies have been crucial in elucidating the binding modes of phenylpiperazine derivatives with key biological targets such as sigma receptors and the DNA-Topoisomerase II (Topo II) complex.

Sigma Receptors: Phenylpiperazine-containing compounds have shown significant affinity for sigma receptors, which are implicated in various neurological disorders and cancer. nih.govunc.edu Docking studies reveal that the phenylpiperazine moiety often forms critical interactions within the receptor's binding pocket. For instance, in studies of similar piperidine (B6355638)/piperazine-based compounds, the protonated nitrogen of the piperazine (B1678402) ring is predicted to form a key salt bridge with acidic residues like Asp or Glu in the receptor. nih.gov The phenyl group typically engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, or phenylalanine. nih.govrsc.org These interactions are vital for anchoring the ligand in the binding site and determining its affinity and selectivity. For this compound, it is hypothesized that the phenyl ring would occupy a hydrophobic pocket, while the piperazinone core would be involved in hydrogen bonding and electrostatic interactions.

DNA-Topo II Complex: Topoisomerase II is a critical enzyme in DNA replication and a target for anticancer drugs. nih.govnih.gov Phenylpiperazine derivatives have been investigated as Topo II inhibitors. nih.gov Docking simulations suggest that these compounds can bind to the DNA-Topo II complex, often near the DNA cleavage site. nih.govnih.gov The planar phenyl group can intercalate between DNA base pairs, while the piperazine ring, which can be protonated at physiological pH, interacts with the negatively charged phosphate (B84403) backbone of DNA and acidic residues of the Topo II enzyme, such as aspartate. nih.gov These interactions stabilize the Topo II-DNA cleavage complex, preventing the re-ligation of the DNA strands and ultimately leading to cancer cell death. nih.gov

Table 1: Predicted Interactions of Phenylpiperazine Scaffolds with Biological Targets

| Target | Interacting Residues/Moieties | Type of Interaction |

|---|---|---|

| Sigma-1 Receptor | Asp, Glu | Salt Bridge, Hydrogen Bond |

| Tyr, Trp, Phe | π-π Stacking, Hydrophobic | |

| DNA-Topo II Complex | DNA Base Pairs | Intercalation, π-π Stacking |

| DNA Phosphate Backbone | Electrostatic, Hydrogen Bond | |

| Asp, Glu (in Topo II) | Hydrogen Bond, Electrostatic |

Prediction of Pharmacodynamic Properties

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govchalcogen.romdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For this compound and its analogs, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed across the piperazinone moiety. The HOMO-LUMO gap can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl ring, thereby tuning the reactivity and biological activity of the compound. nih.gov

Table 2: Conceptual Effect of Phenyl Ring Substituents on the HOMO-LUMO Gap of Phenylpiperazinone Analogs

| Substituent Type | Effect on Electron Density | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Reactivity |

|---|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Increases | Increases (less stable) | Relatively unchanged | Decreases | Increases |

| Electron-Withdrawing (e.g., -NO₂) | Decreases | Decreases (more stable) | Decreases | May increase or decrease | Modulated |

| Halogen (e.g., -Cl) | Inductive withdrawal, mesomeric donation | Decreases | Decreases | Modulated | Modulated |

Molecular Dynamics Simulations to Understand Ligand-Protein Interactions

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the nature of the interactions over time. acs.orgnih.govspringernature.com MD simulations of this compound bound to a target protein, such as a sigma receptor, would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or longer. arxiv.org These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.govrsc.org Furthermore, MD simulations can identify conformational changes in both the ligand and the protein upon binding, providing a more realistic and detailed understanding of the molecular recognition process. arxiv.org This information is invaluable for refining the design of more potent and selective ligands. youtube.com

Conformational Analysis and Energetics

The three-dimensional structure of piperazin-2-one (B30754) derivatives is crucial to their chemical reactivity and biological activity. The piperazin-2-one ring is not planar and can adopt several conformations, primarily variations of the chair, boat, and twist-boat forms. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools to investigate the geometries and relative stabilities of these conformers.

For substituted piperazines, the position of the substituent significantly influences the conformational equilibrium. In the case of this compound, the phenyl group is located on a carbon atom adjacent to a nitrogen atom. Theoretical studies on analogous 2-substituted piperazines have shown a general preference for the substituent to occupy an axial position in 1-acyl or 1-aryl derivatives. nih.gov This preference can be influenced by a variety of factors, including steric hindrance and stabilizing intramolecular interactions such as hydrogen bonding. nih.gov

The piperazine ring itself is known to exist in several distinct conformations, including chair, half-chair, boat, and twist-boat forms. nih.gov The chair conformation is generally the most thermodynamically stable for the unsubstituted piperazine ring and many of its derivatives. nih.gov Computational models are used to calculate the potential energy surface of the molecule, identifying the energy minima that correspond to stable conformers and the energy barriers that separate them.

In a typical conformational analysis of a molecule like this compound, quantum chemical calculations would be performed to optimize the geometry of each potential conformer. The relative energies are then calculated to determine their populations at equilibrium. For example, in related heterocyclic systems, the energy difference between two distinct chair conformers has been calculated to be around 1.45 kcal/mol, which allows for an equilibrium between the forms at room temperature. mdpi.com The phenyl group at the C3 position can exist in either a pseudo-axial or pseudo-equatorial orientation, leading to different chair conformers. The relative stability would depend on the interplay between steric repulsion and potential non-covalent interactions.

Below is a representative data table summarizing the kind of results obtained from a computational conformational analysis of a substituted piperazin-2-one. The energy values are hypothetical but reflect typical differences observed in such systems.

| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) | Key Dihedral Angle (N1-C2-C3-C(Ph)) (°) |

|---|---|---|---|

| Chair 1 | Pseudo-axial | 0.00 | -75.8 |

| Chair 2 | Pseudo-equatorial | 1.52 | 165.2 |

| Twist-Boat | - | 5.80 | -35.1 |

Computational Predictions of Reaction Pathways and Intermediates

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, predicting the structures of transient intermediates, and calculating the activation energies of transition states. For a molecule like this compound, theoretical investigations can provide deep insights into its synthesis and subsequent chemical transformations.

A common synthetic route to derivatives of 3-phenylpiperazin-2-one (B1581277) involves the protection of one of the nitrogen atoms, followed by alkylation or other modifications, and subsequent deprotection and/or reduction. For instance, the synthesis of 1-methyl-3-phenylpiperazine (B26559) can proceed from a 4-protected-2-oxo-3-phenylpiperazine intermediate. This multi-step synthesis involves several intermediates and transition states whose energetics can be mapped out computationally.

Using methods such as DFT, chemists can model the entire reaction coordinate. This involves calculating the energies of the reactants, products, and all species in between. For example, in the N-alkylation of the piperazinone ring, a transition state would be located where the new carbon-nitrogen bond is partially formed. The calculated activation energy for this step provides a theoretical prediction of the reaction rate.

Similarly, the reduction of the amide carbonyl group in the piperazin-2-one ring to a methylene (B1212753) group, often achieved with powerful reducing agents like lithium aluminum hydride, can be modeled. Computational studies can help to understand the mechanism of this reduction, including the coordination of the hydride reagent to the carbonyl and the subsequent bond-breaking and bond-forming steps.

The table below presents hypothetical data from a computational study of a two-step reaction pathway starting from this compound: N-methylation followed by carbonyl reduction. The energies are representative of what would be calculated to map the potential energy surface of the reaction.

| Step | Species | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1. N-Methylation | Reactants | This compound + CH₃I | 0.0 |

| Transition State 1 (TS1) | N-C bond formation | +22.5 | |

| Intermediate | (R)-1-Methyl-3-phenylpiperazin-2-one | -10.2 | |

| 2. Carbonyl Reduction | Reactants | Intermediate + LiAlH₄ | -12.0 |

| Transition State 2 (TS2) | Hydride attack on carbonyl | +5.5 | |

| Product | (R)-1-Methyl-3-phenylpiperazine | -45.8 |

These theoretical predictions are invaluable for optimizing reaction conditions, understanding selectivity, and designing new synthetic routes for complex heterocyclic molecules.

Advanced Analytical Methodologies for Chiral Piperazin 2 Ones

Chiral Separation Techniques

The separation of enantiomers is a significant analytical challenge that necessitates the use of a chiral environment to differentiate between the stereoisomers. Chromatographic and electrophoretic techniques are at the forefront of these enantioselective separations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral pharmaceuticals. phenomenex.comsemanticscholar.org The direct separation of enantiomers is most commonly achieved by using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers. phenomenex.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. researchgate.net These CSPs, often coated or immobilized on a silica (B1680970) support, can resolve a wide array of racemic mixtures through interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complex formation. researchgate.net For compounds like 3-phenylpiperazin-2-one (B1581277), which contain a phenyl group and hydrogen bond donors/acceptors, carbamate (B1207046) derivatives of cellulose and amylose are particularly effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. semanticscholar.org Method development often involves screening various polysaccharide-based columns with mobile phases typically consisting of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) in normal-phase mode. researchgate.net

Another class of CSPs are the Pirkle-type or brush-type phases, which involve a small chiral molecule covalently bonded to the silica support. Enantiorecognition on these phases is often described by the three-point interaction model, which involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. phenomenex.com For (R)-3-Phenylpiperazin-2-one, the phenyl ring can participate in π-π stacking interactions, while the amide and amine functionalities can act as hydrogen bond donors and acceptors.

Table 1: Common Chiral Stationary Phases for HPLC and Typical Mobile Phases

| CSP Type | Chiral Selector Examples | Typical Mobile Phase (Normal Phase) | Interaction Mechanisms |

|---|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, steric inclusion |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Hydrogen bonding, dipole-dipole, steric inclusion | |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol/Acetonitrile | π-π interactions, hydrogen bonding, dipole-dipole |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Methanol (B129727)/Water/Buffers | Hydrogen bonding, inclusion complexes, ionic interactions |

This table provides an interactive summary of common CSPs used in chiral HPLC.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and reduced environmental impact. chromatographyonline.comnih.gov The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ lead to faster analysis times and higher efficiency compared to liquid mobile phases. chromatographyonline.comnih.gov

For enantioselective analysis, SFC is almost always paired with the same types of chiral stationary phases used in HPLC, with polysaccharide-based CSPs being the most prevalent. nih.govnih.gov The mobile phase in chiral SFC typically consists of supercritical CO₂ and an alcohol modifier, such as methanol or ethanol, which is necessary to improve analyte solubility and modify the retention and selectivity. The ability to rapidly screen different columns and mobile phase modifiers makes SFC a highly efficient tool for developing chiral separation methods. nih.gov This technique has proven effective for the simultaneous separation of diverse chiral pharmacologically active compounds. nih.gov

Table 2: Comparison of SFC and HPLC for Chiral Separations

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | Liquid Solvents (e.g., Hexane, Water) |

| Analysis Speed | Faster (typically <10 min) | Slower |

| Solvent Consumption | Lower, less toxic | Higher |

| Operating Pressure | Higher | Lower |

| Efficiency | Generally higher | Generally lower |

| Applicability | Broad, especially for preparative scale | Broad, well-established |

This interactive table compares the key features of SFC and HPLC for chiral analysis.

Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. chromatographyonline.com For the chiral analysis of many pharmaceuticals, including piperazinone derivatives, derivatization is often required to increase volatility and thermal stability.

Chiral separations in GC are achieved using capillary columns coated with a chiral stationary phase. gcms.cz Cyclodextrin (B1172386) derivatives are the most widely used chiral selectors in GC. chromatographyonline.comhplc.sk These cyclic oligosaccharides have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior, allowing for enantioselective interactions based on the inclusion of the analyte (or part of it) into the cavity and interactions with the functional groups on the rim of the cyclodextrin. chromatographyonline.comresearchgate.net The specific type of cyclodextrin (α, β, or γ) and the nature of the derivatizing groups on its hydroxyl moieties determine the enantioselectivity for a given analyte. chromatographyonline.com

Table 3: Common Cyclodextrin-Based Chiral Stationary Phases for GC

| Cyclodextrin Base | Derivative Example | Common Applications |

|---|---|---|

| α-Cyclodextrin | Per-methylated | Small molecules, hydrocarbons |

| β-Cyclodextrin | Di-acetyl, Per-pentylated | Flavors, fragrances, terpenes |

| γ-Cyclodextrin | Tri-fluoroacetyl | Larger molecules, pharmaceuticals |

This interactive table lists common cyclodextrin-based CSPs used in chiral GC analysis.

Capillary Electrophoresis (CE) is a highly efficient separation technique that requires minimal sample and solvent consumption. semanticscholar.orgnih.gov For chiral separations, a chiral selector is typically added to the background electrolyte (BGE). nih.govmdpi.com The enantiomers form transient diastereomeric complexes with the chiral selector, which have different effective mobilities, leading to their separation. mdpi.com

Cyclodextrins and their derivatives are the most common chiral selectors used in CE due to their versatility and availability. mdpi.comnih.gov For basic compounds like piperazine (B1678402) derivatives, sulfated cyclodextrins are particularly effective. nih.gov The separation can be optimized by adjusting various parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. nih.govresearchgate.net CE has been successfully applied to the chiral resolution of various cationic piperazine derivatives, demonstrating its utility for this class of compounds. nih.gov

Table 4: Common Chiral Selectors in Capillary Electrophoresis

| Chiral Selector Type | Specific Example | Target Analyte Type |

|---|---|---|

| Native Cyclodextrins | β-Cyclodextrin | Hydrophobic compounds |

| Charged Cyclodextrins | Sulfated-β-Cyclodextrin | Basic/Cationic drugs |

| Carboxymethyl-β-Cyclodextrin | Acidic/Anionic drugs | |

| Neutral Cyclodextrins | Hydroxypropyl-β-Cyclodextrin | Neutral and charged compounds |

| Macrocyclic Antibiotics | Vancomycin | Amino acids, peptides |

This interactive table summarizes common chiral selectors and their applications in CE.

Spectroscopic Characterization for Stereochemical Assignment and Purity Confirmation

While separation techniques can isolate and quantify enantiomers, spectroscopic methods are essential for elucidating the chemical structure and confirming the stereochemistry of a chiral compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the protons of the piperazine ring. The piperazine ring protons typically appear as complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling. researchgate.netnih.gov The chemical shifts of these protons are influenced by the presence of the adjacent phenyl group and the carbonyl group. Temperature-dependent NMR studies can be employed to investigate the conformational dynamics of the piperazine ring, such as chair interconversion and rotation around the amide bond. researchgate.netnih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O) at a downfield chemical shift (typically >160 ppm), carbons of the phenyl ring in the aromatic region (approx. 110-150 ppm), and the aliphatic carbons of the piperazine ring. nih.govnih.gov

While standard NMR cannot distinguish between enantiomers, chiral derivatizing agents or chiral solvating agents can be used to create a diastereomeric environment, which may result in separate signals for the enantiomers. More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry of diastereomers by identifying protons that are close in space. ipb.pt

Table 5: Expected NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.2 - 7.5 | Multiplet |

| Piperazine CH₂ Protons | ¹H | 2.8 - 4.0 | Complex multiplets |

| Piperazine CH Proton | ¹H | ~4.5 | Signal for the proton at the chiral center |

| Amine/Amide NH Proton | ¹H | Variable, broad | Dependent on solvent and concentration |

| Carbonyl Carbon | ¹³C | 165 - 175 | |

| Phenyl Carbons | ¹³C | 125 - 140 | |

| Piperazine CH₂ Carbons | ¹³C | 40 - 55 |

| Piperazine CH Carbon | ¹³C | 55 - 65 | Signal for the chiral carbon |

This interactive table presents the expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound.

Mass Spectrometry (MS/HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are powerful analytical tools used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis.

In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C10H12N2O), the expected molecular ion peak [M]+• would correspond to a molecular weight of approximately 176.22 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. The piperazin-2-one (B30754) ring is a common motif in many bioactive molecules, and its fragmentation has been studied. csu.edu.au Electron ionization (EI) mass spectra of piperazine derivatives often show fragment ions resulting from processes initiated by the nitrogen atoms of the piperazine ring. researchgate.net Cleavage within the piperazine ring can lead to characteristic fragment ions. For instance, a base peak might be formed by the loss of a C2H4N fragment. nih.gov Other characteristic ions can indicate the presence of the piperazine ring itself. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a common technique for the analysis of such compounds. nih.govnih.gov LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry) allows for the selection of a precursor ion (the molecular ion) and its subsequent fragmentation to produce a tandem mass spectrum (MS/MS). This provides detailed structural information. nih.gov The fragmentation pathways can be influenced by the metal ions present in coordination complexes, which can help in deducing the binding sites of the metal. nih.gov

Table 1: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]+ | C10H13N2O+ | 177.1022 |

| [M+Na]+ | C10H12N2ONa+ | 199.0842 |

| [2M+H]+ | C20H25N4O2+ | 353.1972 |

Table 2: Potential Mass Spectral Fragment Ions of 3-Phenylpiperazin-2-one Derivatives

| m/z | Possible Fragment | Reference |

|---|---|---|

| 198 | [M-42]+ | nih.gov |

| 155/157 | [C6H4Br]+ (for bromo-substituted analogue) | nih.gov |

| 91, 119, 146, 173, 229 | Characteristic for trifluoromethyl substituted 1-phenyl-4-benzylpiperazines | researchgate.net |

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within this compound.

Infrared (IR) Spectroscopy provides information about the vibrational modes of the molecule's bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The piperazine ring exhibits N-H stretching absorptions. researchgate.net A key feature would be the strong absorption band of the amide carbonyl group (C=O) in the piperazin-2-one ring, typically appearing in the range of 1650-1690 cm-1. The N-H stretching vibrations of the secondary amine and amide groups are expected in the region of 3200-3400 cm-1. The aromatic C-H stretching vibrations of the phenyl group will likely be observed just above 3000 cm-1, while the C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm-1 region. libretexts.orgpressbooks.pub

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm-1) | Reference |

|---|---|---|

| N-H Stretch (Amine & Amide) | 3200-3400 | researchgate.net |

| C-H Stretch (Aromatic) | >3000 | libretexts.org |

| C-H Stretch (Aliphatic) | <3000 | libretexts.org |

| C=O Stretch (Amide) | 1650-1690 | libretexts.org |

| C=C Stretch (Aromatic) | 1450-1600 | pressbooks.pub |

UV-Vis Spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl group. Phenylpiperazine derivatives typically exhibit absorption maxima related to π-π* transitions of the aromatic ring. researchgate.net For 1-phenylpiperazine, UV absorption maxima are observed around 240 nm and 280 nm. The exact position and intensity of these bands can be influenced by the substitution on the phenyl ring and the solvent used. nist.gov

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

For chiral molecules like this compound, determining the enantiomeric excess (ee) is crucial to ensure the desired stereoisomer is present in the correct proportion. When multiple chiral centers are present, the diastereomeric ratio (dr) also needs to be determined.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. A variety of analytical techniques can be employed for its determination.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds. nih.govmdpi.comsemanticscholar.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov The separated enantiomers are then detected, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess. For piperazin-2-one derivatives, chiral HPLC analysis has been successfully used to determine the ee. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess, often through the use of a chiral derivatizing agent (CDA). cam.ac.ukscielo.br The CDA reacts with both enantiomers to form diastereomers, which are distinguishable by NMR spectroscopy, typically showing separate signals in the ¹H or other relevant NMR spectra. The integration of these signals allows for the calculation of the ee.

Raman Optical Activity (ROA) is a chiroptical spectroscopic technique that can be used for the in-situ determination of enantiomeric excess in solution without the need for derivatization or separation. chemrxiv.org

Diastereomeric Ratio (dr) is determined when a reaction produces a mixture of diastereomers. The ratio of these diastereomers can often be determined directly from the crude reaction mixture using ¹H NMR spectroscopy. csu.edu.au The different spatial arrangements of the atoms in diastereomers lead to distinct chemical shifts for their respective protons, allowing for their quantification by integrating the corresponding signals. In the synthesis of chiral piperazin-2-ones, the diastereomeric ratio has been determined by ¹H NMR spectroscopy. dicp.ac.cn

Table 4: Methods for Determining Enantiomeric Excess and Diastereomeric Ratio

| Method | Principle | Application | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Determination of enantiomeric excess | nih.govrsc.orgnih.gov |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals | Determination of enantiomeric excess | cam.ac.ukscielo.br |

| ¹H NMR Spectroscopy | Distinct chemical shifts for diastereomers | Determination of diastereomeric ratio | csu.edu.audicp.ac.cn |

Future Directions and Emerging Research Areas

Development of Novel Chiral Catalysts for Asymmetric Synthesis

The inherent chirality of (R)-3-phenylpiperazin-2-one makes its derivatives prime candidates for development as chiral catalysts and auxiliaries in asymmetric synthesis. wikipedia.orgsigmaaldrich.com Asymmetric catalysis is crucial for producing enantiomerically pure compounds, a vital requirement in the pharmaceutical industry. nih.gov Future research is focused on leveraging the rigid piperazin-2-one (B30754) ring system to create highly effective and selective catalytic environments.

Researchers are exploring the synthesis of novel C2-symmetric chiral piperazines derived from precursors like this compound. organic-chemistry.org These new ligands, when complexed with metals such as copper or rhodium, can catalyze reactions with high enantioselectivity. organic-chemistry.orgsnnu.edu.cn For instance, developments in palladium-catalyzed asymmetric hydrogenation and allylic alkylation have provided efficient pathways to synthesize various chiral piperazin-2-ones, which can then be modified to act as catalysts themselves. dicp.ac.cnnih.gov The goal is to design catalysts that offer superior control over the stereochemical outcome of reactions, such as aldol (B89426) reactions, alkylations, and Michael additions. nih.goviupac.org The structural rigidity of the piperazinone core helps in creating a well-defined chiral pocket, which can effectively differentiate between the prochiral faces of a substrate, leading to high yields of the desired enantiomer.

Table 1: Asymmetric Synthesis Methods for Chiral Piperazin-2-ones

| Method | Catalyst/Auxiliary System | Key Features | Reference |

| Asymmetric Hydrogenation | Palladium-catalyzed | Provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. | dicp.ac.cn |

| Decarboxylative Allylic Alkylation | Palladium-catalyzed | Allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones. | nih.govnih.gov |

| Chiral Auxiliary-Mediated Alkylation | Use of chiral auxiliaries like oxazolidinones | Controls the stereochemical outcome of alkylation reactions to produce specific stereoisomers. | wikipedia.orgnih.gov |

| Iron Chiral Auxiliary | [(η5-C5H5)Fe(CO)(PPh3)] | Exerts powerful stereochemical control in carbon-carbon bond-forming reactions. | iupac.org |

Exploration of New Therapeutic Applications and Target Identification

The piperazine (B1678402) ring is a core component in numerous pharmacologically active compounds, and derivatives of this compound are being investigated for a wide range of therapeutic applications. ijrrjournal.comnih.gov The phenylpiperazine moiety is a recognized pharmacophore for agents active in the central nervous system (CNS). jetir.org

Current research is actively exploring the potential of these derivatives in treating complex diseases:

Neurodegenerative Diseases: Novel piperazine compounds are being designed as multi-target drugs for Alzheimer's disease, aiming to reduce both amyloid and Tau pathologies while preserving memory. nih.gov Studies on piperine, a related alkaloid, have shown neuroprotective effects in mouse models of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, suggesting a potential avenue for this compound derivatives. nih.govresearchgate.net

Oncology: The piperazin-2-one motif is found in natural products with potent anticancer activity. dicp.ac.cn Rational design strategies are being used to create new phenylpiperazine derivatives that act as topoisomerase II inhibitors for cancer therapy. nih.govresearchgate.net Other research focuses on developing selective CDK2 inhibitors based on a benzofuran (B130515) scaffold incorporating a phenylpiperazine moiety, which have shown promising anti-proliferative activity. nih.gov

CNS Disorders: Derivatives are being evaluated for anxiolytic and antidepressant-like effects, with studies indicating involvement of the serotonergic pathway, particularly 5-HT1A receptors. nih.govsilae.it The arylpiperazine structure is a key fragment for modulating dopaminergic, adrenergic, and serotonergic systems. jetir.org

The identification of specific biological targets is a key aspect of this research. For example, some phenylpiperazine derivatives have been identified as antagonists for the C-C chemokine receptor type 1 (CCR1), a target implicated in inflammatory diseases like rheumatoid arthritis and Alzheimer's disease. nih.gov

Rational Design of Next-Generation this compound Derivatives with Enhanced Specificity and Efficacy

Rational drug design aims to create molecules with improved therapeutic profiles by understanding and optimizing their interactions with biological targets. For this compound derivatives, this involves detailed structure-activity relationship (SAR) studies to determine how chemical modifications affect their biological activity.

Key strategies in the rational design of these derivatives include:

Structural Modification and SAR Analysis: Researchers systematically alter substituents on the phenyl ring and the piperazine nitrogen to enhance potency and selectivity. For instance, studies have shown that introducing specific substituents like chloro, fluoro, or trifluoromethyl groups on the phenyl ring can significantly improve antimycobacterial or anticancer activity. nih.govmdpi.com The configuration of the chiral center is also crucial; in dermorphin (B549996) analogues, the stereochemistry of the phenylalanine precursor used to construct the piperazin-2-one ring was found to be important for opiate activity. nih.gov

Scaffold Hopping and Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores. For example, tethering a phenylpiperazine moiety to a 1,2-benzothiazine scaffold has been explored to create novel topoisomerase II inhibitors. nih.govresearchgate.net Similarly, hybrid molecules have been developed that combine an anti-amyloid N,N'-disubstituted piperazine scaffold with an acetylcholinesterase inhibition property for potential Alzheimer's treatment. nih.gov

These design efforts aim to optimize not only the affinity for the primary target but also the pharmacokinetic properties of the resulting compounds, leading to drugs with enhanced efficacy and better selectivity.

Table 2: Examples of Rationally Designed this compound Derivatives

| Derivative Class | Therapeutic Target | Design Strategy | Key Finding | Reference |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II | Introduction of differentially substituted phenylpiperazines onto a 1,2-benzothiazine scaffold. | Compounds with a 3,4-dichlorophenyl substituent showed potent cytotoxic activity against breast cancer cells. | nih.govresearchgate.net |

| N-Arylpiperazine conjugates | Mycobacterial strains | Modification of substituents on the phenyl ring and linker chain. | A 3,4-dichlorophenyl derivative showed effective inhibition of Mycobacterium tuberculosis. | mdpi.com |

| Dermorphin analogues | Opiate receptors | Incorporation of piperazin-2-one rings built from (R)- or (S)-phenylalanine. | The configuration of the phenylalanine and the piperazin-2-one ring are important for opiate activity. | nih.gov |

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental methods is accelerating the discovery and optimization of new drugs based on the this compound scaffold. frontiersin.orgsemanticscholar.org Computational tools allow for the rapid screening of virtual libraries and prediction of molecular properties, guiding the synthesis and testing of the most promising candidates.

Key integrated approaches include:

Molecular Docking and Simulation: These techniques predict how a ligand binds to the active site of a target protein. jetir.org For phenylpiperazine derivatives, docking studies have been used to understand interactions with targets like the DNA-Topo II complex, CCR1, and various kinases. nih.govnih.gov These studies help elucidate the binding mode and identify crucial amino acid residues involved in the interaction, guiding further structural modifications. nih.govnih.gov

3D-QSAR and Homology Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies develop statistical models that correlate the chemical structures of compounds with their biological activities. nih.gov When the 3D structure of a target is unknown, homology modeling can be used to build a model based on the known structure of a related protein. These models have been successfully applied to phenylpiperazine derivatives targeting GPCRs like CCR1. nih.gov

In Silico Screening: Computational methods are used to screen large databases of virtual compounds to identify those with a high probability of binding to a specific target or possessing desired properties, such as favorable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.netresearchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

This integrated workflow, from computational prediction to experimental validation, creates a powerful feedback loop for the efficient design of next-generation therapeutic agents derived from this compound.

常见问题

Basic Questions

Q. What are the recommended safety precautions for handling (R)-3-Phenylpiperazin-2-one in laboratory settings?